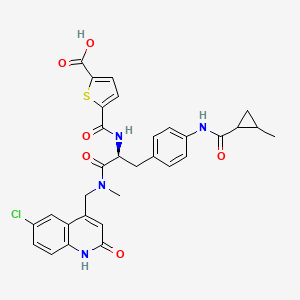

FXIa-IN-14

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H29ClN4O6S |

|---|---|

Molecular Weight |

621.1 g/mol |

IUPAC Name |

5-[[(2S)-1-[(6-chloro-2-oxo-1H-quinolin-4-yl)methyl-methylamino]-3-[4-[(2-methylcyclopropanecarbonyl)amino]phenyl]-1-oxopropan-2-yl]carbamoyl]thiophene-2-carboxylic acid |

InChI |

InChI=1S/C31H29ClN4O6S/c1-16-11-21(16)28(38)33-20-6-3-17(4-7-20)12-24(35-29(39)25-9-10-26(43-25)31(41)42)30(40)36(2)15-18-13-27(37)34-23-8-5-19(32)14-22(18)23/h3-10,13-14,16,21,24H,11-12,15H2,1-2H3,(H,33,38)(H,34,37)(H,35,39)(H,41,42)/t16?,21?,24-/m0/s1 |

InChI Key |

YZFNJXMSYSWSDA-NXWRJRFDSA-N |

Isomeric SMILES |

CC1CC1C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)N(C)CC3=CC(=O)NC4=C3C=C(C=C4)Cl)NC(=O)C5=CC=C(S5)C(=O)O |

Canonical SMILES |

CC1CC1C(=O)NC2=CC=C(C=C2)CC(C(=O)N(C)CC3=CC(=O)NC4=C3C=C(C=C4)Cl)NC(=O)C5=CC=C(S5)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism: A Technical Guide to FXIa-IN-14

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and databases, no specific compound designated "FXIa-IN-14" has been identified in publicly available resources. Consequently, this document provides a detailed technical guide based on the well-established mechanisms of action for Factor XIa (FXIa) inhibitors, a promising new class of anticoagulants. The data, protocols, and visualizations presented herein are representative of the field and intended to serve as a comprehensive resource for understanding how a hypothetical or novel FXIa inhibitor like this compound would be characterized.

The Core Mechanism: Interrupting the Intrinsic Coagulation Cascade

Factor XIa is a critical serine protease enzyme in the intrinsic pathway of blood coagulation.[1][2] Upon activation from its zymogen form (Factor XI), FXIa acts on Factor IX (FIX), converting it to its active form, FIXa.[1][3] This step is a key amplification point in the coagulation cascade, leading to a burst of thrombin generation and the formation of a stable fibrin clot.[4][5]

The primary mechanism of action for FXIa inhibitors, and thus the presumed mechanism for a compound like this compound, is the direct or indirect blockade of FXIa's catalytic activity. By inhibiting FXIa, these molecules prevent the activation of FIX, thereby dampening the amplification of the coagulation cascade.[4][6] This targeted approach is hypothesized to reduce the risk of pathological thrombosis with a lower propensity for bleeding compared to traditional anticoagulants that target broader downstream factors like Factor Xa or thrombin.[7][8]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the role of FXIa within the intrinsic coagulation cascade and the specific point of therapeutic intervention for an inhibitor like this compound.

Caption: FXIa's position in the intrinsic coagulation cascade and the inhibitory action of this compound.

Quantitative Analysis of Inhibitory Potency

To characterize the effectiveness of an FXIa inhibitor, a series of quantitative biochemical and plasma-based assays are employed. The following tables present hypothetical but representative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Description |

| FXIa Ki | 0.5 nM | Inhibitor constant, a measure of binding affinity to FXIa. |

| FXIa IC50 | 2.5 nM | Concentration for 50% inhibition of FXIa activity. |

| Thrombin IC50 | > 10,000 nM | Measures off-target inhibition of thrombin. |

| Factor Xa IC50 | > 10,000 nM | Measures off-target inhibition of Factor Xa. |

| t-PA IC50 | > 10,000 nM | Measures off-target inhibition of tissue plasminogen activator. |

| Plasmin IC50 | > 10,000 nM | Measures off-target inhibition of plasmin. |

Table 2: In Vitro Anticoagulant Effect of this compound in Human Plasma

| Assay | EC2x (nM) | Description |

| aPTT | 250 nM | Concentration to double the activated partial thromboplastin time. |

| PT | > 20,000 nM | Concentration to double the prothrombin time. |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the quantitative data presented above.

Protocol 1: FXIa Chromogenic Substrate Assay

-

Objective: To determine the IC50 and Ki of this compound against purified human Factor XIa.

-

Materials:

-

Purified human Factor XIa (final concentration 50 pM)

-

Chromogenic substrate for FXIa (e.g., S-2366, final concentration 200 µM)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 0.1% BSA, pH 7.4

-

This compound, serially diluted in DMSO

-

-

Methodology:

-

Add 2 µL of serially diluted this compound or DMSO vehicle to a 96-well microplate.

-

Add 50 µL of FXIa solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of pre-warmed chromogenic substrate.

-

Measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

-

Calculate the reaction velocity (V) from the linear portion of the absorbance curve.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.

-

Determine the Ki value using the Cheng-Prusoff equation, with the known Km of the substrate.

-

Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay

-

Objective: To measure the anticoagulant effect of this compound in human plasma.

-

Materials:

-

Pooled normal human plasma

-

aPTT reagent (e.g., SynthASil)

-

0.025 M CaCl2 solution

-

This compound, serially diluted in DMSO

-

Coagulometer

-

-

Methodology:

-

Add 5 µL of serially diluted this compound or DMSO vehicle to a coagulometer cuvette.

-

Add 45 µL of human plasma to the cuvette and incubate for 3 minutes at 37°C.

-

Add 50 µL of pre-warmed aPTT reagent and incubate for an additional 3 minutes at 37°C.

-

Initiate coagulation by adding 50 µL of pre-warmed CaCl2 solution.

-

Record the time to clot formation.

-

Plot the clotting time versus the inhibitor concentration to determine the concentration required to double the baseline clotting time (EC2x).

-

Experimental and Logical Workflows

Visualizing the workflow for inhibitor characterization provides a clear roadmap from initial screening to preclinical evaluation.

Workflow for In Vitro Characterization of this compound

Caption: A streamlined workflow for the initial in vitro characterization of this compound.

This comprehensive guide provides the foundational knowledge and methodologies required to understand and evaluate the mechanism of action of a novel Factor XIa inhibitor. The structured data, detailed protocols, and clear visualizations are designed to support the research and development efforts of professionals in the field of anticoagulation.

References

- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bms.com [bms.com]

- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 6. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Structure-Activity Relationship of Factor XIa Inhibitors: A Technical Guide

Disclaimer: A thorough literature search did not yield specific public domain information on a compound designated "FXIa-IN-14." Therefore, this guide provides a comprehensive overview of the structure-activity relationships (SAR) of Factor XIa (FXIa) inhibitors based on publicly available scientific literature and patents for other known inhibitors. The principles, experimental protocols, and data presented herein are representative of the field and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction to Factor XIa as an Anticoagulant Target

Factor XIa (FXIa) is a plasma serine protease that plays a crucial role in the amplification phase of the intrinsic pathway of the coagulation cascade.[1][2][3] Upon activation from its zymogen form, Factor XI (FXI), by Factor XIIa (FXIIa) or thrombin, FXIa activates Factor IX (FIX) to FIXa.[2][4][5][6] This ultimately leads to a burst in thrombin generation and the formation of a stable fibrin clot.[3][7]

Genetic deficiencies in FXI are associated with a mild bleeding phenotype, in stark contrast to the severe bleeding seen in deficiencies of other coagulation factors like Factor VIII or IX.[8] However, elevated levels of FXI are linked to an increased risk of thrombotic events.[8][9] This unique profile suggests that inhibiting FXIa could provide effective anticoagulation with a reduced risk of bleeding complications compared to traditional anticoagulants, making it a highly attractive target for the development of safer antithrombotic therapies.[1][7][8]

General Principles of FXIa Inhibitor Structure-Activity Relationships

The development of small molecule FXIa inhibitors has focused on designing compounds that can effectively bind to the active site of the enzyme. The active site of FXIa, like other trypsin-like serine proteases, contains distinct pockets (e.g., S1, S2, S4) that can be exploited for inhibitor binding. The general SAR strategy involves optimizing chemical moieties to achieve potent and selective inhibition.

A common approach involves a central scaffold with various substituents that interact with these pockets. For example:

-

P1 Moiety: This group typically interacts with the S1 pocket, which is a deep, negatively charged pocket. Therefore, moieties with basic functionalities, such as amidines or guanidines, are often employed to form strong salt bridges with the Aspartate residue at the bottom of the S1 pocket. However, to improve oral bioavailability and reduce off-target effects, neutral P1 moieties are also being explored.[7]

-

P2 and P4 Moieties: These parts of the inhibitor interact with the S2 and S4 pockets, respectively, which are generally more hydrophobic. Optimization of these groups is crucial for achieving high potency and selectivity against other related serine proteases like thrombin, Factor Xa, and plasma kallikrein.

The following diagram illustrates a conceptual SAR for a hypothetical class of FXIa inhibitors.

Caption: Conceptual diagram of inhibitor-enzyme interactions driving SAR.

Quantitative Data for Representative FXIa Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes the inhibitory potency and selectivity of several known FXIa inhibitors to illustrate how such data is typically presented.

| Inhibitor | FXIa Ki (nM) | Plasma Kallikrein Ki (nM) | Selectivity (Kallikrein/FXIa) | aPTT (EC1.5x, µM) | Reference |

| Inhibitor 16 | 0.11 | 0.33 | 3 | Not Reported | [1] |

| Inhibitor 47 | 0.20 | Not Reported | - | Not Reported | [1] |

| BMS-262084 | Not Reported (IC50) | Not Reported | - | 0.14 (human plasma) | [1] |

| Macrocyclic Amide 16 | 0.16 | >1000 | >6250 | 0.27 | [8] |

Ki: Inhibition constant; aPTT EC1.5x: Concentration required to prolong the activated partial thromboplastin time by 1.5-fold.

Experimental Protocols

The discovery and characterization of FXIa inhibitors rely on a suite of biochemical and plasma-based assays.

FXIa Enzymatic Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified human FXIa.

Principle: FXIa cleaves a synthetic fluorogenic substrate, releasing a fluorescent molecule (e.g., 7-amido-4-trifluoromethylcoumarin, AFC). The rate of increase in fluorescence is proportional to FXIa activity. Inhibitors will reduce this rate.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4.

-

Human FXIa: Reconstituted in assay buffer to a working concentration (e.g., 0.04 nM).

-

Test Compound: Serially diluted in DMSO and then in assay buffer.

-

Substrate: Fluorogenic substrate (e.g., Gly-Pro-Arg-AFC) reconstituted in assay buffer.

-

-

Assay Procedure:

-

Add test compound solution or vehicle (DMSO control) to a 96-well microplate.

-

Add human FXIa solution to all wells and pre-incubate for 30 minutes at 25°C.[10]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity kinetically over 60 minutes using a microplate reader (e.g., Excitation/Emission at 400/505 nm).[10]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC₅₀ value by fitting the concentration-response data to a suitable equation.

-

Activated Partial Thromboplastin Time (aPTT) Assay

This is a plasma-based clotting assay that assesses the integrity of the intrinsic and common coagulation pathways. It is used to determine the anticoagulant effect of FXIa inhibitors in a more physiologically relevant matrix.

Principle: An activator (e.g., ellagic acid) initiates the intrinsic pathway in citrated plasma. The time to clot formation is measured after the addition of calcium. FXIa inhibitors will prolong this clotting time in a dose-dependent manner.[10][11]

Methodology:

-

Reagent Preparation:

-

Pooled normal human plasma.

-

Test Compound: Serially diluted and spiked into plasma samples.

-

aPTT Reagent: Contains a contact activator.

-

Calcium Chloride (CaCl₂) solution.

-

-

Assay Procedure (automated coagulometer):

-

Pre-warm plasma samples containing the test compound or vehicle to 37°C.

-

Add aPTT reagent to the plasma and incubate for a defined period (e.g., 3-5 minutes).

-

Add pre-warmed CaCl₂ solution to initiate clotting.

-

The coagulometer automatically measures the time to fibrin clot formation.

-

-

Data Analysis:

The following diagram illustrates a typical workflow for screening and characterizing FXIa inhibitors.

Caption: Workflow for identification and characterization of FXIa inhibitors.

The Coagulation Cascade and the Role of FXIa

Understanding the position of FXIa in the coagulation cascade is fundamental to appreciating its role as a drug target. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.

Caption: The coagulation cascade highlighting FXIa's role and inhibition point.

Conclusion

The development of FXIa inhibitors represents a promising frontier in anticoagulant therapy. A deep understanding of the structure-activity relationships, guided by robust biochemical and functional assays, is critical for designing potent, selective, and safe drug candidates. While specific details on "this compound" are not publicly available, the principles and methodologies outlined in this guide provide a solid foundation for professionals engaged in the research and development of this exciting class of therapeutics.

References

- 1. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bms.com [bms.com]

- 4. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and functional features of factor XI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and function of factor XI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Novel Anticoagulant: A Technical Guide to the Discovery and Synthesis of Factor XIa Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "FXIa-IN-14" is not a publicly documented entity within the provided search results. This guide therefore provides a comprehensive, albeit generalized, overview of the discovery and synthesis of potent and selective small molecule Factor XIa (FXIa) inhibitors, drawing upon established principles and methodologies in the field.

Introduction: The Rationale for Targeting Factor XIa

Thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke, represent a significant global health burden.[1][2] For decades, the mainstay of anticoagulant therapy has involved agents that target central players in the coagulation cascade, such as Vitamin K antagonists and direct oral anticoagulants (DOACs) that inhibit Factor Xa or thrombin.[2] While effective, these therapies are associated with a significant risk of bleeding complications, as they interfere with pathways essential for normal hemostasis.[1][2]

Factor XIa (FXIa) has emerged as a compelling therapeutic target for a new generation of anticoagulants with a potentially wider therapeutic window.[1][3] FXIa is a serine protease that plays a crucial role in the amplification of the intrinsic pathway of the coagulation cascade.[1][4] Genetic deficiencies in FXI (Hemophilia C) are associated with a mild bleeding phenotype, suggesting that inhibition of FXIa may effectively prevent thrombosis with a reduced risk of hemorrhage compared to conventional anticoagulants.[4][5] This has spurred significant research into the discovery and development of selective FXIa inhibitors.

The Role of FXIa in the Coagulation Cascade

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.

-

Intrinsic Pathway (Contact Activation): This pathway is initiated by the contact of Factor XII (FXII) with negatively charged surfaces, leading to its activation to FXIIa. FXIIa then activates Factor XI (FXI) to FXIa.[6][7]

-

FXIa's Central Role: FXIa's primary function is to activate Factor IX (FIX) to FIXa. FIXa, in complex with its cofactor Factor VIIIa, forms the "tenase" complex, which in turn activates Factor X (FX) to FXa.[6][8]

-

Amplification Loop: Thrombin, the final enzyme in the common pathway, can also activate FXI in a positive feedback loop, further amplifying thrombin generation and clot formation.[4][9]

By inhibiting FXIa, the amplification of thrombin generation through the intrinsic pathway is blunted, thereby reducing thrombosis while potentially preserving the primary hemostatic functions of the extrinsic pathway.

Caption: The Coagulation Cascade and the Site of FXIa Inhibition.

A Generalized Workflow for the Discovery of FXIa Inhibitors

The discovery of a novel FXIa inhibitor typically follows a multi-stage process, beginning with target validation and culminating in the identification of a clinical candidate.

Caption: Generalized Workflow for FXIa Inhibitor Discovery.

Representative Synthesis of a Small Molecule FXIa Inhibitor

While the exact synthesis of "this compound" is unknown, a plausible synthetic route for a hypothetical small molecule inhibitor, based on common scaffolds found in the literature, is presented below. This example illustrates a convergent synthesis strategy, a common approach in medicinal chemistry.

Caption: Representative Convergent Synthesis of a FXIa Inhibitor.

Quantitative Data for Representative FXIa Inhibitors

The following table summarizes key in vitro potency and selectivity data for well-characterized, publicly disclosed FXIa inhibitors. This data is intended to be representative of the field and does not correspond to "this compound".

| Compound | FXIa Ki (nM) | FXIa IC50 (nM) | Plasma Kallikrein Ki (nM) | Thrombin Ki (nM) | Factor Xa Ki (nM) | aPTT (2x increase, µM) | Reference |

| BMS-986177 (Milvexian) | 0.16 | - | 1.8 | >10,000 | >10,000 | 0.27 | [5] |

| BAY 2433334 (Asundexian) | 0.33 | - | 13 | >10,000 | >10,000 | 0.53 | [9] |

| Compound 47 | 0.20 | - | - | - | - | - | [1] |

| Compound 52 | 3 | - | 50 | >8180 | >10900 | 2 | [3] |

Experimental Protocols

Factor XIa Enzymatic Assay

Objective: To determine the in vitro potency (IC50) of a test compound against human FXIa.

Materials:

-

Human Factor XIa (purified)

-

Fluorogenic substrate for FXIa (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)

-

Test compound (serially diluted in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 20 µL of FXIa solution (final concentration ~0.1 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~100 µM).

-

Immediately measure the rate of fluorescence increase (Excitation: 380 nm, Emission: 460 nm) over 10 minutes at 37°C.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the anticoagulant activity of a test compound in human plasma.

Materials:

-

Pooled normal human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

20 mM CaCl2 solution

-

Test compound (serially diluted)

-

Coagulometer

Procedure:

-

Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.

-

In a coagulometer cuvette, mix 50 µL of human plasma with 5 µL of the serially diluted test compound. Incubate for 2 minutes at 37°C.

-

Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3 minutes at 37°C.

-

Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.

-

The coagulometer will automatically measure the time to clot formation.

-

Record the clotting time for each compound concentration and determine the concentration required to double the baseline clotting time.

Conclusion

The discovery and development of selective FXIa inhibitors represent a paradigm shift in anticoagulant therapy, offering the potential for a safer alternative to current treatments. The generalized workflows and methodologies outlined in this guide provide a foundational understanding of the processes involved in bringing these novel therapeutics from concept to clinical investigation. While the specific details of "this compound" remain elusive, the principles of targeting FXIa hold significant promise for the future of thrombosis management.

References

- 1. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bms.com [bms.com]

- 5. osti.gov [osti.gov]

- 6. Coagulation - Wikipedia [en.wikipedia.org]

- 7. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]

Asundexian: An In-Depth Technical Guide on its Pharmacology and Toxicology Profile

Disclaimer: No publicly available information was found for a compound specifically named "FXIa-IN-14." This guide provides a detailed profile of asundexian, a well-characterized oral Factor XIa (FXIa) inhibitor, as a representative example of this class of anticoagulants.

Introduction

Asundexian (BAY 2433334) is an orally bioavailable, small-molecule, direct inhibitor of activated Factor XI (FXIa).[1][2] It represents a novel class of anticoagulants designed to prevent thromboembolic events by targeting the intrinsic pathway of the coagulation cascade.[3][4] The rationale for targeting FXIa is based on the observation that this factor plays a significant role in the propagation of thrombosis but has a lesser role in physiological hemostasis.[5][6] This profile suggests that FXIa inhibitors like asundexian could offer effective antithrombotic therapy with a reduced risk of bleeding compared to traditional anticoagulants.[3][7] This technical guide provides a comprehensive overview of the pharmacology and toxicology of asundexian, aimed at researchers, scientists, and drug development professionals.

Pharmacology

Mechanism of Action

Asundexian selectively and reversibly inhibits the enzymatic activity of FXIa.[3][8] FXIa is a serine protease that amplifies the production of thrombin by activating Factor IX in the intrinsic pathway of the coagulation cascade.[3][9] By inhibiting FXIa, asundexian attenuates thrombin generation, thereby reducing the formation and propagation of thrombi.[3][5] This targeted approach is distinct from that of conventional anticoagulants that inhibit downstream targets like Factor Xa or thrombin, which are crucial for both thrombosis and hemostasis.[3]

Below is a diagram illustrating the role of FXIa in the coagulation cascade and the point of intervention for asundexian.

In Vitro Pharmacology

Asundexian has demonstrated potent and selective inhibition of human FXIa. The following table summarizes its in vitro pharmacological properties.

| Parameter | Value | Species | Assay | Reference |

| FXIa Inhibition | ||||

| IC50 | 2.7 nM | Human | Fluorometric Assay | [5] |

| Selectivity | ||||

| vs. Thrombin | >10,000-fold | Human | Chromogenic Assay | [5] |

| vs. Factor Xa | >10,000-fold | Human | Chromogenic Assay | [5] |

| vs. Factor IXa | >10,000-fold | Human | Chromogenic Assay | [5] |

| vs. Factor VIIa | >10,000-fold | Human | Chromogenic Assay | [5] |

| vs. Factor XIIa | >10,000-fold | Human | Chromogenic Assay | [5] |

| vs. Activated Protein C | >10,000-fold | Human | Chromogenic Assay | [5] |

| vs. Plasma Kallikrein | >1,000-fold | Human | Chromogenic Assay | [5] |

| Plasma Coagulation | ||||

| aPTT Prolongation (2x) | 0.8 µM | Human Plasma | aPTT Assay | [5] |

Pharmacokinetics

Studies in healthy volunteers and patient populations have characterized the pharmacokinetic profile of asundexian.[1][8][10]

| Parameter | Value | Population | Conditions | Reference |

| Absorption | ||||

| Tmax (median) | 3-4 hours | Healthy Volunteers | Single and multiple doses | [1][8] |

| Bioavailability | High | Healthy Volunteers | Oral administration | [11] |

| Food Effect | No clinically relevant effect | Healthy Volunteers | High-fat meal | [8] |

| Distribution | ||||

| Plasma Protein Binding | 94% | Human | In vitro | [12] |

| Metabolism | ||||

| Primary Pathway | Carboxylesterase 1 | In vitro | [2] | |

| Minor Pathway | CYP3A4 | In vitro | [2] | |

| Elimination | ||||

| Terminal Half-life (t1/2) | 14-18 hours | Healthy Volunteers | [8][13] | |

| Excretion | ~80% feces, ~20% urine | Healthy Volunteers | Radiolabeled dose | [13] |

In Vivo Pharmacology and Efficacy

The antithrombotic efficacy of asundexian has been evaluated in various preclinical models of thrombosis.

| Model | Species | Dosing | Efficacy Outcome | Reference |

| Arterial Thrombosis (FeCl2-induced) | Rabbit | 0.3, 1, 3 mg/kg IV | Dose-dependent reduction in thrombus weight | [5][12] |

| Venous Thrombosis (FeCl2-induced) | Rabbit | 0.3, 1, 3 mg/kg IV | Dose-dependent reduction in thrombus weight | [5][12] |

| Arteriovenous (AV) Shunt | Rabbit | 0.3, 1, 3 mg/kg IV (prevention) | Dose-dependent reduction in thrombus weight | [5][12] |

| Arteriovenous (AV) Shunt | Rabbit | 1, 5 mg/kg IV (intervention) | Reduction in thrombus weight | [5][12] |

Toxicology and Safety Profile

Comprehensive preclinical toxicology data for asundexian are not extensively published in the public domain. However, the safety profile has been evaluated in numerous clinical trials. The primary safety consideration for any anticoagulant is the risk of bleeding.

Preclinical Safety

In rabbit models, asundexian, either alone or in combination with antiplatelet drugs, did not significantly increase bleeding times or blood loss in ear, gum, and liver injury models, in contrast to other anticoagulants like apixaban.[5][12]

Clinical Safety

Phase II and Phase III clinical trials have assessed the safety of asundexian in various patient populations, including those with atrial fibrillation, recent myocardial infarction, and non-cardioembolic ischemic stroke.[11][14][15]

| Clinical Trial (Phase) | Patient Population | Comparator | Key Safety Findings | Reference |

| PACIFIC-AF (Phase 2) | Atrial Fibrillation | Apixaban | Lower rates of major or clinically relevant non-major bleeding with asundexian. | [15] |

| PACIFIC-AMI (Phase 2) | Acute Myocardial Infarction | Placebo | No significant increase in bleeding with asundexian when added to dual antiplatelet therapy. | [11] |

| OCEANIC-AF (Phase 3) | Atrial Fibrillation | Apixaban | Trial terminated due to inferior efficacy in preventing stroke compared to apixaban. Similar incidence of adverse events, but higher discontinuation due to adverse events with asundexian. | [16] |

A meta-analysis of randomized controlled trials suggested that asundexian may have a favorable bleeding profile, though it did not show a clear benefit for stroke prevention or systemic embolism at the doses studied.[17]

Experimental Protocols

In Vivo Rabbit Arterial Thrombosis Model (FeCl2-induced)

The following diagram outlines a typical workflow for this experimental model.

Protocol Details:

-

Animal Preparation: Male New Zealand White rabbits are anesthetized.[12]

-

Surgical Procedure: The carotid artery is exposed and isolated.[12]

-

Drug Administration: Asundexian or vehicle is administered as an intravenous bolus at specified doses (e.g., 0.3, 1, or 3 mg/kg) a set time before injury induction.[12]

-

Thrombosis Induction: A filter paper saturated with a ferric chloride (FeCl₂) solution is applied to the adventitial surface of the artery for a defined period to induce endothelial injury and subsequent thrombosis.[12]

-

Thrombus Evaluation: After a set duration of thrombus formation, the arterial segment is excised, and the thrombus is isolated and weighed.[12]

-

Data Analysis: Thrombus weights between treatment groups and the control group are compared using appropriate statistical methods.[12]

Conclusion

Asundexian is a potent and selective oral inhibitor of FXIa with a pharmacokinetic profile that supports once-daily dosing.[8][18] Preclinical studies demonstrated its efficacy in preventing both arterial and venous thrombosis without a significant increase in bleeding risk.[5][12] While early clinical trials showed a promising safety profile, particularly a lower bleeding risk compared to standard-of-care anticoagulants, a large Phase III trial in patients with atrial fibrillation was halted due to inferior efficacy in stroke prevention compared to apixaban.[15][16] Further investigation is ongoing to determine the potential clinical utility of asundexian in other indications, such as the prevention of non-cardioembolic ischemic stroke.[14][19] The development of asundexian and other FXIa inhibitors continues to be an area of active research, with the goal of uncoupling antithrombotic efficacy from bleeding risk.[7][9]

References

- 1. Pharmacokinetics, pharmacodynamics, and safety of asundexian in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of asundexian with combined CYP3A and P-gp inhibitors and an inducer: Target in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Asundexian used for? [synapse.patsnap.com]

- 4. Asundexian: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asundexian for Atrial Fibrillation and Stroke Prevention · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Pharmacokinetics, pharmacodynamics, and safety of asundexian in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. businesswire.com [businesswire.com]

- 15. Novel oral anticoagulant asundexian shows promise in phase 2 testing - Medical Conferences [conferences.medicom-publishers.com]

- 16. fiercebiotech.com [fiercebiotech.com]

- 17. Evaluating the Safety and Efficacy of Asundexian in Cardiovascular Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asundexian | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

Biochemical Characterization of FXIa-IN-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FXIa-IN-14, also identified as Compound 14c in the primary literature, is a potent and selective small molecule inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2] Targeting FXIa is a promising therapeutic strategy for the development of novel anticoagulants with a potentially reduced risk of bleeding compared to traditional therapies. This technical guide provides a comprehensive overview of the biochemical characteristics of this compound, including its inhibitory activity, and outlines the general experimental methodologies used for its characterization.

Core Biochemical Data

The primary inhibitory potency of this compound has been determined through in vitro enzymatic assays.

Table 1: In Vitro Inhibitory Potency of this compound against Human FXIa

| Compound Name | Target Enzyme | IC50 (nM) |

| This compound | Human Factor XIa | 15 |

Data sourced from Wang Y, et al. Bioorganic & Medicinal Chemistry Letters, 2024.[1][2]

Selectivity Profile

A critical aspect of the development of any targeted inhibitor is its selectivity against other related enzymes. While the specific selectivity profile for this compound against a broad panel of serine proteases is not publicly available at this time, a typical selectivity screening panel for an FXIa inhibitor would include other key coagulation factors and related proteases.

Table 2: Representative Selectivity Panel for FXIa Inhibitors

| Target Enzyme | Biological Pathway | Significance of Selectivity |

| Factor Xa (FXa) | Common Coagulation Pathway | High selectivity over FXa is crucial to minimize impact on the common pathway and reduce bleeding risk. |

| Thrombin (Factor IIa) | Common Coagulation Pathway | Inhibition of thrombin can lead to potent anticoagulation but also a higher bleeding risk. |

| Trypsin | Digestive Enzyme | Off-target inhibition can lead to gastrointestinal side effects. |

| Factor VIIa (FVIIa) | Extrinsic Coagulation Pathway | Selectivity helps in isolating the inhibitory effect to the intrinsic pathway. |

| Factor IXa (FIXa) | Intrinsic Coagulation Pathway | As the substrate of FXIa, understanding any direct inhibition of FIXa is important. |

| Factor XIIa (FXIIa) | Intrinsic Coagulation Pathway | Differentiating inhibition of FXIa from the upstream FXIIa clarifies the specific point of intervention. |

| Plasma Kallikrein | Kallikrein-Kinin System | Structural similarity to FXIa makes selectivity over plasma kallikrein a common challenge and important to assess. |

| Activated Protein C (APC) | Anticoagulant Pathway | Avoiding inhibition of natural anticoagulant mechanisms is important for a favorable safety profile. |

This table represents a typical panel; the specific data for this compound is pending public disclosure in the primary literature.

Enzyme Kinetics and Mechanism of Action

The mechanism by which this compound inhibits FXIa and its inhibition constant (Ki) are fundamental parameters for understanding its mode of action. This data is typically determined through enzyme kinetic studies.

Table 3: Key Enzyme Kinetic Parameters for Characterization

| Parameter | Description | Significance |

| Ki | Inhibition Constant | A measure of the inhibitor's binding affinity to the enzyme. A lower Ki indicates a more potent inhibitor. |

| Mechanism of Inhibition | Competitive, Non-competitive, Uncompetitive, or Mixed | Describes how the inhibitor interacts with the enzyme and its substrate, providing insights into its binding site and potential for in vivo efficacy. |

The specific Ki value and mechanism of inhibition for this compound have not yet been publicly reported.

Experimental Protocols

The following sections describe the general methodologies that are typically employed for the biochemical characterization of FXIa inhibitors like this compound.

FXIa Inhibition Assay (General Protocol)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against FXIa.

-

Enzyme and Substrate Preparation: Human FXIa is diluted to a working concentration in an appropriate assay buffer (e.g., Tris-HCl or HEPES with salts and a carrier protein). A fluorogenic or chromogenic substrate for FXIa is also prepared in the same buffer.

-

Compound Preparation: this compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of test concentrations.

-

Assay Procedure:

-

A fixed volume of the FXIa solution is added to the wells of a microplate.

-

An equal volume of the diluted this compound or vehicle control (DMSO in buffer) is added to the wells and pre-incubated with the enzyme for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the substrate solution.

-

The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.

-

-

Data Analysis: The reaction rates are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Selectivity Profiling Assays (General Protocol)

To assess the selectivity of this compound, similar enzymatic assays are performed using a panel of other serine proteases (as listed in Table 2). The protocol is analogous to the FXIa inhibition assay, with the substitution of the respective target enzyme and its specific substrate. The IC50 values obtained for each enzyme are then compared to the IC50 for FXIa to determine the selectivity ratio.

Activated Partial Thromboplastin Time (aPTT) Assay (General Protocol)

The aPTT assay is a plasma-based clotting assay that assesses the integrity of the intrinsic and common coagulation pathways. It is used to evaluate the anticoagulant effect of FXIa inhibitors in a more physiologically relevant matrix.

-

Plasma and Reagent Preparation: Pooled normal human plasma is used. An aPTT reagent (containing a contact activator like silica and phospholipids) and a calcium chloride solution are pre-warmed to 37°C.

-

Compound Preparation: this compound is serially diluted and spiked into the plasma to achieve a range of concentrations.

-

Assay Procedure:

-

A volume of the plasma containing this compound or a vehicle control is pipetted into a coagulometer cuvette.

-

The aPTT reagent is added, and the mixture is incubated for a specific time (e.g., 3-5 minutes) at 37°C to activate the contact pathway.

-

Clotting is initiated by the addition of the pre-warmed calcium chloride solution.

-

The time to clot formation is measured by the coagulometer.

-

-

Data Analysis: The clotting times are plotted against the inhibitor concentration. The concentration of this compound required to double the baseline clotting time (2x aPTT) is often reported as a measure of its anticoagulant activity in plasma.

Visualizations

Signaling Pathway

Caption: Role of this compound in the Intrinsic Coagulation Pathway.

Experimental Workflow

Caption: General Workflow for Determining the IC50 of this compound.

References

Unveiling the Target Engagement of Factor XIa Inhibitors: A Technical Overview

Introduction

Factor XIa (FXIa) has emerged as a compelling target for the development of novel anticoagulants that promise a wider therapeutic window, potentially separating antithrombotic efficacy from bleeding risk.[1][2][3] This technical guide delves into the critical aspects of FXIa-inhibitor interactions, focusing on target binding, kinetics, and the experimental methodologies employed for their characterization. As "FXIa-IN-14" does not correspond to a publicly disclosed specific molecule, this document will synthesize data from well-characterized FXIa inhibitors to provide a representative and in-depth understanding for researchers, scientists, and drug development professionals.

The intrinsic coagulation pathway, where FXIa plays a crucial amplification role, is a key contributor to thrombus formation.[1][4] FXIa, a serine protease, activates Factor IX, leading to a burst in thrombin generation.[1][5] Inhibiting FXIa is therefore a promising strategy to mitigate thrombosis with potentially minimal impact on hemostasis.[2][6]

Quantitative Analysis of FXIa-Inhibitor Interactions

The potency and mechanism of FXIa inhibitors are quantified through various binding and kinetic parameters. Below are tables summarizing representative data for different classes of FXIa inhibitors.

Table 1: Binding Affinity of Selected FXIa Inhibitors

| Inhibitor Class | Representative Compound | Target | Assay Type | Parameter | Value |

| Tetrahydroquinoline | Inhibitor 47 | Human FXIa | Biochemical | Ki | 0.20 nM[4] |

| Phenylimidazole | Inhibitor 18 | Human FXIa | Biochemical | Ki | 0.3 nM[4] |

| β-Lactam | BMS-262084 | Human FXIa | Biochemical | IC50 | 2.8 nM[1] |

| Peptidomimetic | Inhibitor 4 | Human FXIa | Biochemical | IC50 | 6 nM[1] |

| Natural Protein | Protease Nexin-2 (PN-2) | Human FXIa | Biochemical | Ki | 0.4 nM[1] |

| Small Molecule | Milvexian | Human FXIa | Biochemical | Ki | 0.11 nM[6] |

| Small Molecule | Asundexian | Human FXIa | Biochemical | IC50 | 1.0 nM[6] |

Table 2: Kinetic Parameters of FXIa Inhibition by Protease Nexin-2 (PN-2)

| Parameter | Description | Value | Unit |

| k_on | Association rate constant | 2.1 x 10⁶ | M⁻¹s⁻¹[7] |

| k_off | Dissociation rate constant | 8.5 x 10⁻⁴ | s⁻¹[7] |

| K_i (calculated) | Inhibition constant (k_off/k_on) | 400 | pM[7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of FXIa inhibitors.

FXIa Enzymatic Activity Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of a compound on the catalytic activity of purified FXIa.

-

Principle: The assay measures the rate of cleavage of a fluorogenic or chromogenic substrate by FXIa in the presence and absence of an inhibitor.

-

Materials:

-

Human Factor XIa (e.g., 0.04 nM final concentration)[8]

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4[8]

-

Fluorogenic Substrate: e.g., Glycine-Proline-Arginine-7-amido-4-trifluoromethylcoumarin (GPR-AFC)[8]

-

Test Compounds (inhibitors) at various concentrations.

-

96-well microplate.

-

Plate reader capable of fluorescence detection (e.g., excitation at 400 nm, emission at 505 nm)[8].

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the test compound dilutions and human FXIa to the wells of the microplate.

-

Pre-incubate the enzyme and compound mixture for a specified time (e.g., 30 minutes at 25°C) to allow for inhibitor binding.[8]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time (e.g., 60 minutes at 25°C) using a plate reader.[8]

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the effect of an inhibitor on the intrinsic and common pathways of the coagulation cascade in plasma.

-

Principle: This clotting assay measures the time it takes for plasma to clot after the addition of a contact activator (e.g., ellagic acid) and calcium.[8] Inhibition of FXIa prolongs the aPTT.[8]

-

Materials:

-

Human plasma (citrated).

-

aPTT reagent (containing a contact activator like ellagic acid).

-

Calcium chloride (CaCl₂) solution.

-

Test compounds at various concentrations.

-

Coagulometer.

-

-

Procedure:

-

Spike human plasma with various concentrations of the test compound.

-

Pre-warm the plasma sample to 37°C.

-

Add the aPTT reagent to the plasma and incubate for a defined period.

-

Initiate clotting by adding CaCl₂.

-

The coagulometer detects the formation of a fibrin clot and records the clotting time.

-

The data is often expressed as the concentration of the inhibitor that doubles the baseline clotting time.[1]

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding and dissociation of an inhibitor to its target, allowing for the determination of kinetic rate constants (k_on and k_off) and the dissociation constant (K_D).

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) binds to a ligand (immobilized FXIa).

-

Materials:

-

SPR instrument and sensor chips.

-

Purified human FXIa.

-

Test compound (inhibitor).

-

Running buffer.

-

-

Procedure:

-

Immobilize purified FXIa onto the surface of an SPR sensor chip.

-

Flow a series of concentrations of the test compound over the chip surface.

-

Monitor the association of the compound to FXIa in real-time.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.

-

Visualizing the Landscape of FXIa Inhibition

Diagrams are essential for conceptualizing the complex biological pathways and experimental processes involved in FXIa inhibitor development.

Caption: The Coagulation Cascade and the Site of FXIa Inhibition.

Caption: Workflow for In Vitro Characterization of FXIa Inhibitors.

Caption: Kinetic Relationship of a Reversible FXIa Inhibitor.

This guide provides a foundational understanding of the target binding and kinetics of FXIa inhibitors. The presented data and protocols, synthesized from the literature on various well-characterized inhibitors, offer a framework for the evaluation of new chemical entities targeting FXIa. As research in this area continues to evolve, these fundamental principles will remain critical for the successful development of the next generation of safer anticoagulants.

References

- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Inhibition of Human Factor XIa: Discovery of Monosulfated Benzofurans as a Class of Promising Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress curve analysis of the kinetics with which blood coagulation factor XIa is inhibited by protease nexin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Intrinsic and Extrinsic Coagulation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intrinsic and extrinsic coagulation pathways, two crucial arms of the hemostatic process that culminate in the formation of a stable fibrin clot. Understanding the intricacies of these cascades is paramount for research into hemostasis and thrombosis, as well as for the development of novel anticoagulant and procoagulant therapies.

The Coagulation Cascade: An Overview

Hemostasis, the physiological process that halts bleeding at the site of vascular injury, is a complex interplay between platelets, endothelial cells, and a series of plasma proteins known as coagulation factors.[1][2] The coagulation cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.[1][2] The extrinsic pathway is generally considered the primary initiator of coagulation in vivo, triggered by tissue damage, while the intrinsic pathway serves to amplify the coagulation signal.[3] Both pathways converge on the activation of Factor X, initiating the common pathway which leads to the generation of thrombin and the subsequent conversion of fibrinogen to fibrin.[1][2]

The Intrinsic Pathway (Contact Activation Pathway)

The intrinsic pathway is initiated when blood comes into contact with a negatively charged surface, such as exposed subendothelial collagen at a site of vascular injury.[2] This pathway involves a series of enzymatic activations, often referred to as a "waterfall cascade".[2]

The key steps of the intrinsic pathway are:

-

Contact Activation : The pathway begins with the activation of Factor XII to its enzymatic form, Factor XIIa, upon binding to a negatively charged surface. This process is facilitated by the presence of high-molecular-weight kininogen (HMWK) and prekallikrein.[2]

-

Activation of Factor XI : Factor XIIa then cleaves and activates Factor XI to Factor XIa.

-

Activation of Factor IX : Factor XIa, in the presence of calcium ions (Ca²⁺), activates Factor IX to Factor IXa.

-

Formation of the Tenase Complex : Factor IXa assembles with its cofactor, Factor VIIIa, on a phospholipid surface (typically provided by activated platelets) in the presence of Ca²⁺ to form the intrinsic "tenase" complex.

-

Activation of Factor X : The tenase complex is a potent activator of Factor X, converting it to Factor Xa.[2] This is the point of convergence with the extrinsic pathway.

Figure 1: The Intrinsic Coagulation Pathway.

The Extrinsic Pathway (Tissue Factor Pathway)

The extrinsic pathway is the primary initiator of coagulation in response to tissue injury.[3] It is a more rapid pathway compared to the intrinsic cascade.

The key steps of the extrinsic pathway are:

-

Tissue Factor Exposure : Damage to a blood vessel wall exposes tissue factor (TF), a transmembrane protein, to the bloodstream.[3]

-

Formation of the Extrinsic Tenase Complex : Circulating Factor VII binds to the exposed tissue factor. This binding leads to the activation of Factor VII to Factor VIIa. The complex of TF, Factor VIIa, and Ca²⁺ forms the extrinsic "tenase" complex.

-

Activation of Factor X : The TF-Factor VIIa complex is a potent enzyme that rapidly activates Factor X to Factor Xa.[3] This complex can also activate Factor IX of the intrinsic pathway, providing a link between the two cascades.

Figure 2: The Extrinsic Coagulation Pathway.

The Common Pathway

Both the intrinsic and extrinsic pathways converge at the activation of Factor X, leading to the common pathway.[1][2] This final cascade of reactions results in the formation of a stable fibrin clot.

The key steps of the common pathway are:

-

Formation of the Prothrombinase Complex : Factor Xa associates with its cofactor, Factor Va, on a phospholipid surface in the presence of Ca²⁺ to form the prothrombinase complex.

-

Generation of Thrombin : The prothrombinase complex is responsible for the large-scale conversion of prothrombin (Factor II) into its active form, thrombin (Factor IIa).

-

Formation of Fibrin : Thrombin then cleaves soluble fibrinogen (Factor I) into insoluble fibrin monomers. These monomers spontaneously polymerize to form a loose fibrin mesh.

-

Clot Stabilization : Thrombin also activates Factor XIII to Factor XIIIa, a transglutaminase that cross-links the fibrin polymers, forming a stable and insoluble fibrin clot.[2]

Figure 3: The Common Coagulation Pathway.

Regulation of Coagulation

To prevent excessive clotting and maintain blood fluidity, the coagulation cascade is tightly regulated by several anticoagulant mechanisms:

-

Tissue Factor Pathway Inhibitor (TFPI) : This protein directly inhibits Factor Xa and the TF-Factor VIIa complex, downregulating the initiation of the extrinsic pathway.

-

Antithrombin (AT) : A serine protease inhibitor that neutralizes thrombin and other activated coagulation factors, including IXa, Xa, XIa, and XIIa. Its activity is significantly enhanced by heparin.

-

Protein C and Protein S System : Thrombin, upon binding to thrombomodulin on the endothelial cell surface, activates Protein C. Activated Protein C (APC), along with its cofactor Protein S, proteolytically inactivates Factors Va and VIIIa, thus dampening the amplification of the coagulation cascade.[2]

Fibrinolysis

Once the vessel wall is repaired, the fibrin clot must be removed to restore normal blood flow. This process is called fibrinolysis.

The key steps of fibrinolysis are:

-

Plasminogen Activation : Tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA) are released from endothelial cells and convert the inactive zymogen plasminogen into the active enzyme plasmin.

-

Fibrin Degradation : Plasmin proteolytically degrades the fibrin mesh into soluble fibrin degradation products (FDPs).

Figure 4: The Fibrinolytic Pathway.

Quantitative Data of Coagulation Factors

The concentration and half-life of coagulation factors are critical parameters in understanding their physiological roles and in the management of coagulation disorders.

| Factor | Name(s) | Plasma Concentration (mg/L) | Half-life (hours) |

| I | Fibrinogen | 1500-4000 | 96-120 |

| II | Prothrombin | 100 | 60-72 |

| V | Proaccelerin, Labile Factor | 10 | 12-36 |

| VII | Proconvertin, Stable Factor | 0.5 | 4-6 |

| VIII | Antihemophilic Factor A | 0.1 | 8-12 |

| IX | Christmas Factor, Antihemophilic Factor B | 4 | 18-24 |

| X | Stuart-Prower Factor | 10 | 24-48 |

| XI | Plasma Thromboplastin Antecedent | 4 | 48-84 |

| XII | Hageman Factor | 30 | 48-72 |

| XIII | Fibrin-Stabilizing Factor | 20 | 150-300 |

Experimental Protocols

The functionality of the intrinsic and extrinsic pathways is routinely assessed in the clinical laboratory using the Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) assays, respectively.

Activated Partial Thromboplastin Time (aPTT)

Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin, or ellagic acid), a partial thromboplastin reagent (phospholipids), and calcium. It assesses the integrity of the intrinsic and common pathways.

Methodology:

-

Sample Collection: Collect whole blood in a tube containing a citrate anticoagulant (e.g., 3.2% sodium citrate).

-

Plasma Preparation: Centrifuge the blood sample to separate the platelet-poor plasma.

-

Incubation: Pipette a specific volume of plasma into a cuvette and incubate at 37°C.

-

Reagent Addition: Add the aPTT reagent (containing a contact activator and phospholipids) to the plasma and incubate for a specified time to allow for the activation of contact factors.

-

Clot Initiation and Detection: Add a pre-warmed calcium chloride solution to the cuvette to initiate the coagulation cascade. A coagulometer detects the formation of a fibrin clot, and the time from the addition of calcium to clot formation is recorded as the aPTT.

Prothrombin Time (PT)

Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin reagent (a mixture of tissue factor and phospholipids) and calcium. It evaluates the integrity of the extrinsic and common pathways.

Methodology:

-

Sample Collection and Plasma Preparation: Follow the same procedure as for the aPTT test.

-

Incubation: Pipette a specific volume of plasma into a cuvette and incubate at 37°C.

-

Reagent Addition and Clot Detection: Add a pre-warmed thromboplastin reagent (containing tissue factor and calcium) to the plasma. The coagulometer immediately starts timing and detects the formation of a fibrin clot. The time to clot formation is the prothrombin time.

Workflow for Coagulation Assays:

Figure 5: General Workflow for aPTT and PT Coagulation Assays.

References

Unraveling the Structure: A Technical Guide to Factor XIa in Complex with Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural biology of Factor XIa (FXIa), a critical enzyme in the blood coagulation cascade, when bound to various inhibitors. Understanding these complex interactions at a molecular level is paramount for the rational design of novel and safer antithrombotic agents. This document provides a comprehensive overview of quantitative binding data, detailed experimental methodologies, and visual representations of key biological and experimental pathways.

Introduction to Factor XIa as a Therapeutic Target

Factor XIa is a serine protease that plays a significant role in the intrinsic pathway of blood coagulation.[1] Its primary function is to activate Factor IX, which in turn leads to the amplification of thrombin generation and the formation of a stable fibrin clot.[2] While essential for hemostasis, inappropriate activation of FXIa can contribute to pathological thrombosis.[3][4] What makes FXIa an attractive therapeutic target is that individuals with a congenital deficiency of Factor XI often do not experience spontaneous bleeding, suggesting that its inhibition may offer a safer anticoagulant profile with a reduced risk of hemorrhage compared to traditional therapies targeting Factor Xa or thrombin.[5]

The development of FXIa inhibitors is an active area of research, with a focus on both orthosteric inhibitors that bind to the active site and allosteric inhibitors that bind to other regulatory sites on the enzyme.[5] This guide focuses on the structural elucidation of how these inhibitors interact with FXIa, providing a foundation for structure-based drug design.

Quantitative Analysis of FXIa-Inhibitor Interactions

The potency and binding affinity of various inhibitors to FXIa are critical parameters in drug development. These are typically quantified by inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), and dissociation constants (Kd). The following tables summarize publicly available data for different classes of FXIa inhibitors.

Table 1: Orthosteric Inhibitors - Binding Affinities

| Inhibitor Class | Compound/PDB ID | Ki (nM) | IC50 (nM) | Kd (nM) | Reference(s) |

| Tetrapeptidomimetic | Inhibitor 6 (PDB: 1ZOM) | - | 30 | - | [5] |

| α-Ketothiazole Guanidine | Inhibitor 3 (PDB: 2FDA) | - | 1000 | - | [5] |

| Boronic Acid Esters | Inhibitor 8 (PDB: 1ZLR) | - | 1400 | - | [5] |

| Non-basic Chlorophenyl-tetrazole | Ligand 1 | - | - | - | [6] |

| Non-basic Chlorophenyl-tetrazole | Ligand 2 | - | - | - | [6] |

Table 2: Allosteric Inhibitors - Binding Affinities

| Inhibitor Class | Compound | Ki (nM) | IC50 (nM) | Kd (nM) | Reference(s) |

| Sulfated Pentagalloylglucoside (SPGG) | SPGG Variants | - | Varies | - | |

| Monosulfated Benzofurans | Trimer 24 | - | 820 | - |

Note: This table is a representative sample and not exhaustive. Researchers should consult the primary literature for the most up-to-date and comprehensive data.

Experimental Protocols for Structural and Functional Characterization

The determination of the three-dimensional structure of FXIa in complex with an inhibitor and the characterization of their binding kinetics are multi-step processes. Below are detailed methodologies for the key experiments involved.

X-ray Crystallography of FXIa-Inhibitor Complexes

This protocol outlines the general steps for determining the crystal structure of an FXIa-inhibitor complex.

1. Protein Expression and Purification:

- The catalytic domain of human Factor XIa (e.g., residues 370-607) is expressed, often using a system like Pichia pastoris.[6]

- The expressed protein is purified using a series of chromatography steps, which may include affinity chromatography (e.g., Zn2+-chelating Sepharose), ion-exchange chromatography, and size-exclusion chromatography to ensure high purity.[6]

2. Crystallization:

- Purified FXIa is concentrated and mixed with the inhibitor of interest.

- The FXIa-inhibitor complex solution is then mixed with a crystallization buffer containing a precipitant (e.g., PEG 4K) and buffered at a specific pH.[6]

- The hanging-drop or sitting-drop vapor diffusion method is commonly employed, where the protein-inhibitor drop equilibrates against a larger reservoir of the crystallization solution.

- Crystals are grown at a constant temperature (e.g., 293 K).[6]

3. Data Collection and Processing:

- Crystals are cryo-protected and flash-cooled in liquid nitrogen.[6]

- X-ray diffraction data are collected at a synchrotron source.

- The diffraction data are processed using software packages like HKL2000 or XDS to integrate the diffraction spots and scale the data.

4. Structure Solution and Refinement:

- The structure is solved using molecular replacement, with a previously determined structure of FXIa as a search model.

- The inhibitor is then manually built into the electron density map using molecular graphics software like Coot.

- The complete structure is refined using programs like REFMAC5 or PHENIX to improve the fit of the model to the experimental data.

FXIa Enzyme Inhibition Assay

This protocol describes a typical in vitro assay to measure the inhibitory activity of a compound against FXIa.

1. Reagents and Materials:

- Purified human Factor XIa.

- Fluorogenic or chromogenic FXIa substrate (e.g., Boc-Glu(OBzl)-Ala-Arg-AMC or S-2366).[7][8]

- Assay buffer (e.g., Tris-HCl buffer at physiological pH with salts and a non-ionic surfactant).[7]

- Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

- 96-well microplate.

- Microplate reader capable of measuring fluorescence or absorbance.

2. Assay Procedure:

- A solution of FXIa in assay buffer is added to the wells of the microplate.

- The test inhibitor is added to the wells at various concentrations. A control with solvent only is also included.

- The plate is incubated for a specific period to allow the inhibitor to bind to the enzyme.

- The enzymatic reaction is initiated by adding the FXIa substrate to all wells.

- The rate of substrate hydrolysis is monitored over time by measuring the increase in fluorescence or absorbance.[7][8]

3. Data Analysis:

- The initial reaction rates are calculated for each inhibitor concentration.

- The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the control.

- The IC50 value, the concentration of inhibitor that causes 50% inhibition, is calculated by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to measure the real-time binding kinetics (association and dissociation rates) of an inhibitor to FXIa.

1. Materials and Instrumentation:

- SPR instrument (e.g., Biacore).

- Sensor chip (e.g., CM5).

- Immobilization reagents (e.g., EDC, NHS, ethanolamine).

- Purified human Factor XIa (ligand).

- Inhibitor compound (analyte).

- Running buffer (e.g., HBS-EP+).

2. Ligand Immobilization:

- The surface of the sensor chip is activated using a mixture of EDC and NHS.

- A solution of FXIa in a low ionic strength buffer is injected over the activated surface to allow for covalent immobilization via amine coupling.

- Any remaining active sites on the surface are deactivated by injecting ethanolamine.

3. Kinetic Analysis:

- A series of concentrations of the inhibitor (analyte) are prepared in running buffer.

- Each concentration is injected over the immobilized FXIa surface for a specific association time, followed by an injection of running buffer for a dissociation time.[9]

- The binding response is measured in real-time and recorded as a sensorgram.

- The surface is regenerated between each analyte injection using a specific regeneration solution to remove the bound inhibitor.

4. Data Analysis:

- The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

- The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).

Visualizing Key Pathways and Workflows

Diagrams are essential tools for understanding complex biological systems and experimental processes. The following visualizations were created using the Graphviz DOT language.

Caption: The blood coagulation cascade highlighting the central role of FXIa.

Caption: Workflow for determining the crystal structure of an FXIa-inhibitor complex.

Conclusion

The structural and functional characterization of Factor XIa in complex with its inhibitors is a cornerstone of modern anticoagulant drug discovery. The detailed methodologies and quantitative data presented in this guide provide a framework for researchers to design and evaluate novel FXIa inhibitors. The visualization of the coagulation cascade and experimental workflows further aids in comprehending the intricate processes involved. As our understanding of the molecular interactions governing FXIa inhibition deepens, so too will our ability to develop safer and more effective therapies for the prevention and treatment of thromboembolic diseases.

References

- 1. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Back to basics: the coagulation pathway [bloodresearch.or.kr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-resolution crystal structures of factor XIa coagulation factor in complex with nonbasic high-affinity synthetic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonated non-saccharide molecules and human factor XIa: Enzyme inhibition and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FXIa-IN-14 in In Vitro Coagulation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of FXIa-IN-14, a potent and selective inhibitor of Factor XIa (FXIa). The included methodologies for key coagulation assays, such as the activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin generation assay (TGA), are designed to facilitate the characterization of this inhibitor's anticoagulant properties.

Introduction to FXIa and this compound

Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade by activating Factor IX.[1] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to conventional anticoagulants.[2][3] this compound is a small molecule inhibitor of FXIa. Published data on a similar compound, referred to as "inhibitor 14," indicates it functions as an allosteric inhibitor.[4]

Data Presentation: In Vitro Inhibitory Profile of this compound

The following table summarizes the reported in vitro inhibitory activities of a compound identified as "inhibitor 14," which is understood to be structurally analogous or identical to this compound.

| Target Enzyme | IC50 (µM) | Assay Type | Reference |

| Factor XIa (FXIa) | >150 | Chromogenic Substrate Hydrolysis | [5][6] |

| Factor XIIIa (FXIIIa) | 23.6 ± 4.5 | Bisubstrate Fluorescence | [5][6] |

| Thrombin | >500 | Chromogenic Substrate Hydrolysis | [5][6] |

| Factor Xa (FXa) | >150 | Chromogenic Substrate Hydrolysis | [5][6] |

Note: The IC50 value for FXIa from this specific study on FXIIIa inhibitors was greater than the highest tested concentration. Another study focusing on allosteric FXIa inhibitors reports an IC50 for a structurally similar "inhibitor 14" in the micromolar range, suggesting that assay conditions significantly influence the outcome.[4]

Signaling Pathway

The following diagram illustrates the intrinsic pathway of the coagulation cascade, highlighting the central role of Factor XIa and the point of inhibition by this compound.

Caption: Intrinsic Coagulation Pathway and this compound Inhibition.

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. Prolongation of the aPTT in the presence of this compound is indicative of its inhibitory effect on FXIa.

a. Materials:

-

Platelet-poor plasma (PPP) from healthy human donors.

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids).

-

Calcium chloride (CaCl2) solution (0.025 M).

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

Coagulometer.

b. Protocol:

-

Prepare serial dilutions of this compound in the solvent to achieve the desired final concentrations in plasma.

-

Pre-warm the CaCl2 solution and the coagulometer to 37°C.

-

In a coagulometer cuvette, add 50 µL of PPP.

-

Add 1-2 µL of the this compound dilution (or solvent control) to the plasma and mix gently.

-

Incubate the plasma-inhibitor mixture for a specified time (e.g., 2-5 minutes) at 37°C.

-

Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.

-

Initiate the clotting reaction by adding 50 µL of the pre-warmed CaCl2 solution.

-

The coagulometer will automatically measure the time to clot formation in seconds.

-

Record the clotting time. Perform each measurement in duplicate or triplicate.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation. As FXIa is part of the intrinsic pathway, this compound is expected to have a minimal effect on the PT. This assay is crucial for determining the selectivity of the inhibitor.

a. Materials:

-

Platelet-poor plasma (PPP).

-

PT reagent (thromboplastin).

-

This compound stock solution.

-

Coagulometer.

b. Protocol:

-

Prepare dilutions of this compound as described for the aPTT assay.

-

Pre-warm the PT reagent and the coagulometer to 37°C.

-

In a coagulometer cuvette, add 50 µL of PPP.

-

Add 1-2 µL of the this compound dilution (or solvent control) and mix.

-

Incubate the mixture for 2-5 minutes at 37°C.

-

Initiate clotting by adding 100 µL of the pre-warmed PT reagent.

-

The coagulometer will measure the time to clot formation.

-

Record the clotting time and perform replicate measurements.

Thrombin Generation Assay (TGA)

TGA provides a comprehensive assessment of the overall potential of plasma to generate thrombin. Inhibition of FXIa by this compound will lead to a reduction in thrombin generation when the assay is initiated via the intrinsic pathway.

a. Materials:

-

Platelet-poor plasma (PPP).

-

TGA reagent kit (containing a fluorogenic substrate for thrombin and a contact pathway activator, e.g., ellagic acid or a low concentration of tissue factor).

-

Calcium chloride solution.

-

Thrombin calibrator.

-

This compound stock solution.

-

Fluorometric plate reader with a 37°C incubation chamber.

b. Protocol:

-

Prepare dilutions of this compound.

-

In a 96-well microplate, add 80 µL of PPP containing the desired concentration of this compound or solvent control.

-

Add 20 µL of the TGA reagent (containing the activator and fluorogenic substrate) to each well.

-

Incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of CaCl2 solution to each well.

-

Immediately place the plate in the fluorometer and measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes) at excitation and emission wavelengths of approximately 390 nm and 460 nm, respectively.

-

A thrombin calibration curve is generated simultaneously using a known concentration of thrombin calibrator.

-

The software calculates key parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP).

Experimental Workflow

The following diagram outlines the general workflow for an in vitro coagulation assay, using the aPTT assay as an example.

References

- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factor XI inhibitors: a new class of anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonated non-saccharide molecules and human factor XIa: Enzyme inhibition and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Heparin Mimetic, Potent, and Selective Inhibitors of Human Clotting Factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Assessing FXIa-IN-14 Activity using aPTT and PT Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction